molecular formula C7H6INO B3176454 2-Amino-5-iodobenzaldehyde CAS No. 99471-71-3

2-Amino-5-iodobenzaldehyde

Cat. No. B3176454
CAS RN: 99471-71-3
M. Wt: 247.03 g/mol
InChI Key: TXABUHLZTXEVNP-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzaldehyde is a chemical compound used in scientific research. It has a molecular formula of C7H6INO and an average mass of 247.033 Da . It is characterized by its high perplexity and burstiness, making it valuable for diverse applications such as organic synthesis and medicinal chemistry.


Synthesis Analysis

While there are no direct synthesis methods for 2-Amino-5-iodobenzaldehyde found, a similar compound, 2-amino-3,5-dibromobenzaldehyde, has been synthesized using o-nitrobenzaldehyde as a raw material. The nitro group is reduced using an iron powder/glacial acetic acid system to obtain an o-aminobenzaldehyde mixture. This mixture is then cooled and directly dropped with bromine to obtain 2-amino-3,5-dibromobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-iodobenzaldehyde consists of a benzene ring substituted with an amino group (NH2) at the 2nd position and an iodine atom at the 5th position . The benzene ring also has a formyl group (CHO) attached, contributing to its aldehyde classification .


Physical And Chemical Properties Analysis

2-Amino-5-iodobenzaldehyde has a density of 2.0±0.1 g/cm³, a boiling point of 331.8±37.0 °C at 760 mmHg, and a flash point of 154.5±26.5 °C . It has 2 H-bond acceptors, 2 H-bond donors, and 1 freely rotating bond . Its polar surface area is 43 Ų .

Scientific Research Applications

C7H6INO\text{C}_7\text{H}_6\text{INO}C7​H6​INO

, is an intriguing building block in organic synthesis. Below, I’ve outlined six distinct fields where this compound finds utility:

Photocatalysis and Photochemical Transformations

2-Amino-5-iodobenzaldehyde can participate in photochemical reactions under UV or visible light irradiation. Researchers explore its potential as a photocatalyst for organic transformations, including C-H functionalization, cyclizations, and rearrangements. These processes offer green and sustainable synthetic routes.

For more technical details, you can refer to the compound’s ChemSpider page . If you’re interested in obtaining the compound for research purposes, suppliers like Ambeed offer it . Thermo Scientific Chemicals also provides a product with similar properties .

Future Directions

There is significant interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . This suggests potential future directions in the development of new pharmaceuticals and research compounds.

properties

IUPAC Name

2-amino-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXABUHLZTXEVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Manganese dioxide (0.044 g) was added to a stirred solution of 2-amino-5-iodobenzyl alcohol (0.125 g) in dichloromethane (10 cm3) and the mixture was stirred for 6 hours. A further portion of manganese dioxide (0.044 g) was then added and stirring was continued for 16 hours. The mixture was then filtered, the filtrate evaporated in vacuo, and the residue chromatographed on silica (Merck "MK 60.9385") eluting with ethyl acetate. The requisite fractions were combined and concentrated in vacuo to afford 2-amino-5-iodobenzaldehyde. 0.5H2O as a solid, m.p. 105°, (0.1 g).
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 g
Type
catalyst
Reaction Step One
Quantity
0.044 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5-iodobenzaldehyde
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Reactant of Route 6
2-Amino-5-iodobenzaldehyde

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